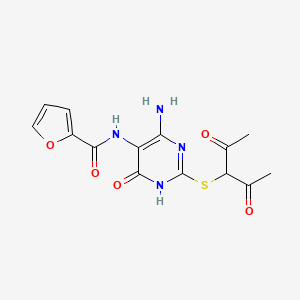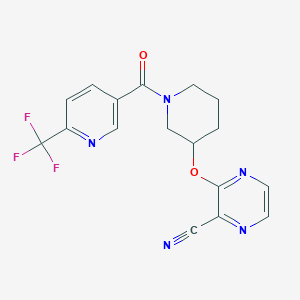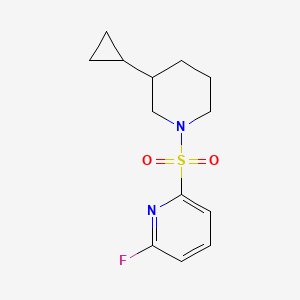![molecular formula C15H18ClNO3 B2484695 (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1329328-93-9](/img/structure/B2484695.png)
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spiropyrrolidone derivatives involves strategic chemical reactions to achieve the desired molecular architecture. For example, Rao et al. (2016) described the synthesis of a related compound, 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate, by reacting N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate in the presence of a base, yielding high purity products (Rao et al., 2016). This process highlights the nuanced approach needed to synthesize complex molecules efficiently.
Molecular Structure Analysis
The molecular structure of compounds within the (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone family has been explored using techniques like X-ray crystallography and NMR spectroscopy. Yuan et al. (2017) and Sun et al. (2010) have provided insights into the crystal structure and NMR analysis of similar compounds, offering detailed views on the stereochemistry and molecular dynamics of these molecules (Yuan et al., 2017), (Sun et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds often depend on their specific functional groups and molecular structure. Reddy et al. (2014) described a Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the compound's potential for forming complex structures through novel reactions (Reddy et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, provide critical insights into the practical applications and handling of these compounds. For instance, the work by Lakshminarayana et al. (2018) on a related compound demonstrated the importance of crystallography in understanding the compound's stability and reactivity (Lakshminarayana et al., 2018).
Chemical Properties Analysis
Chemical properties analysis involves understanding the reactivity, stability, and interaction of these compounds with various chemicals and biological targets. Studies such as those by Pouzet et al. (1998) and Karthik et al. (2021) have explored the reactivity of similar compounds towards nucleophiles and their structural elucidation through spectroscopic methods, highlighting their versatile chemical behavior (Pouzet et al., 1998), (Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Derivative Synthesis
- (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone and its derivatives have been the subject of structural analysis. For instance, high-resolution NMR techniques alongside crystal X-ray diffraction have been employed to elucidate the structures of similar compounds, offering insights into their stereoscopic configurations and the influence of terminal aromatic rings on their molecular structure (Sun et al., 2010).
Synthesis of Active Esters for Peptide Synthesis
- A novel reagent, closely related to (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, has been reported for the synthesis of N-protected amino acid esters, which are valuable in peptide synthesis. This reagent reacts with N-protected amino acids under mild conditions, preserving the enantiomeric purity of the amino acid and offering a safer alternative to previous methods (Rao et al., 2016).
Novel Synthetic Methodologies
- The compound has been a part of studies focused on developing novel synthetic methodologies. For example, a Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking a significant advancement in the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).
Crystal Structure Characterization
- The crystal structure of compounds similar to (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has been characterized in detail. X-ray diffraction results have shown that these compounds possess unique non-planar ring structures and engage in hydrogen bonding, forming one-dimensional chain structures. Additionally, their biological activity has been evaluated, showcasing the multifaceted applications of these compounds (Yuan et al., 2017).
Antimicrobial and Anticancer Activity
- Derivatives of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that some of these derivatives exhibit potent cytotoxicity against certain cancer cell lines and moderate antibacterial and antifungal activities (G et al., 2021).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUVQIPRXJWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)


![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)

